

# The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Hepatic Steatosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Hepatic steatosis, the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is characterized by the excessive accumulation of triglycerides in the liver. Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme in hepatic lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis. Its pivotal role has positioned it as a prime therapeutic target for the treatment of MASLD and its progressive form, Metabolic Dysfunction-Associated Steatohepatitis (MASH). This technical guide provides an in-depth exploration of the function of DGAT2 in the liver, the intricate signaling pathways it governs, and its validation as a drug target through preclinical and clinical research. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals in the field.

# Introduction: The Central Role of DGAT2 in Hepatic Triglyceride Synthesis

The liver maintains a delicate balance between triglyceride synthesis, uptake, oxidation, and secretion. An imbalance in these processes leads to the pathological accumulation of lipids, defining hepatic steatosis. Two distinct enzymes, DGAT1 and DGAT2, catalyze the final step of triglyceride synthesis—the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. While



both enzymes perform the same catalytic function, they exhibit different substrate preferences and play non-redundant roles in lipid metabolism.

DGAT1 is ubiquitously expressed and is primarily involved in the re-esterification of exogenous fatty acids. In contrast, DGAT2 is highly expressed in the liver and adipose tissue and preferentially utilizes endogenously synthesized fatty acids from de novo lipogenesis (DNL) for triglyceride synthesis.[1] This substrate preference makes DGAT2 a key player in the development of hepatic steatosis, particularly in conditions of excess carbohydrate intake and increased DNL.[2][3] Overexpression of DGAT2 in the liver of mice leads to hepatic steatosis, while its suppression through antisense oligonucleotides reverses diet-induced hepatic steatosis.[4]

# The DGAT2-SREBP-1c Signaling Axis: A Dual Mechanism of Action

Recent research has unveiled a sophisticated dual mechanism by which DGAT2 inhibition ameliorates hepatic steatosis, extending beyond the direct blockade of triglyceride synthesis. This involves a novel signaling pathway that regulates the master transcriptional activator of lipogenesis, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[5][6][7]

Inhibition of DGAT2 leads to the shunting of its substrate, diacylglycerol, towards the synthesis of phospholipids, specifically increasing the concentration of phosphatidylethanolamine (PE) within the endoplasmic reticulum (ER).[5][6][8] This elevation in ER PE content has a profound inhibitory effect on the processing and activation of SREBP-1c.[5][6] Under normal conditions, the SREBP-1c precursor protein is escorted from the ER to the Golgi apparatus for proteolytic cleavage and activation. The activated SREBP-1c then translocates to the nucleus to stimulate the transcription of genes involved in DNL. The DGAT2-inhibition-mediated increase in ER PE prevents the SREBP-1c/SCAP complex from exiting the ER, thereby blocking its activation.[6] [7][9]

This dual action of DGAT2 inhibition—directly reducing triglyceride synthesis and indirectly suppressing DNL via SREBP-1c inactivation—provides a powerful and comprehensive approach to reducing hepatic lipid accumulation.[5]



# Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of targeting DGAT2 has been extensively evaluated in both preclinical animal models and human clinical trials. These studies have consistently demonstrated a significant reduction in hepatic steatosis and improvements in related metabolic parameters.

### **Preclinical Data**



| Model                                                            | Intervention                                        | Key Findings                                                                                                                                                                                                 | Reference     |
|------------------------------------------------------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| C57BL/6J Mice                                                    | DGAT2 inhibitor (PF-<br>06424439) for 7 days        | Liver TG content reduced from 9.38 mg/g to 4.20 mg/g. Plasma cholesterol reduced from 89.3 mg/dL to 53.7 mg/dL. Plasma TG reduced from 129.0 mg/dL to 80.3 mg/dL. SREBP- 1c mRNA expression lowered by ~50%. | [10][11]      |
| ob/ob Mice                                                       | DGAT2 inhibitor                                     | Liver weight reduced<br>by 11%. Liver TG<br>content reduced by<br>51%. SREBP-1c<br>regulated genes<br>downregulated by 34-<br>61%.                                                                           | [10][11]      |
| Hepatocyte-specific Dgat2 knockout mice (FPC diet-induced NAFLD) | Genetic deletion of<br>Dgat2 in hepatocytes         | Liver TG content<br>reduced by ~70%. No<br>increase in<br>inflammation or<br>fibrosis.                                                                                                                       | [1][5][6][12] |
| Genetically obese<br>mouse model of<br>NASH (ob/ob-GAN)          | RNAi therapeutic<br>targeting Dgat2<br>(Dgat2-1473) | Hepatic triglyceride accumulation reversed by >85%.                                                                                                                                                          | [13][14]      |

### **Clinical Trial Data**



| Drug                                            | Trial Identifier             | Patient<br>Population          | Key Findings                                                                                                                                       | Reference                          |
|-------------------------------------------------|------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|
| IONIS-DGAT2Rx<br>(Antisense<br>Oligonucleotide) | NCT03334214                  | Type 2 Diabetes<br>and NAFLD   | Mean absolute reduction in liver fat of 5.2% vs. 0.6% for placebo. Mean relative reduction in liver fat of 25.5% vs. 2.4% for placebo.             | [1]                                |
| Ervogastat (PF-<br>06865571)                    | NCT04321031<br>(MIRNA study) | NASH with F2 or<br>F3 fibrosis | Phase 2 study evaluating resolution of NASH or improvement in liver fibrosis. Results from a prior Phase 2a trial showed a reduction in liver fat. | [2][3][15][16][17]<br>[18][19][20] |
| PF-06427878                                     | NCT02855177,<br>NCT02391623  | Healthy adults                 | Reduced hepatic<br>steatosis as<br>measured by<br>MRI-proton<br>density fat<br>fraction.                                                           | [21][22]                           |

# **Experimental Protocols**Measurement of Liver Triglyceride Content in Mouse Models

This protocol outlines a common method for the quantification of triglycerides from liver tissue.



#### Materials:

- Frozen liver tissue (~50-100 mg)
- Isopropanol
- Homogenizer (e.g., Ultra-Turrax)
- Centrifuge
- Commercial colorimetric triglyceride assay kit

#### Procedure:

- Weigh a frozen sample of liver tissue (approximately 50 mg).
- Add isopropanol to the tissue at a ratio of 1 ml per 50 mg of tissue.
- Homogenize the tissue sample until it is completely uniform.
- Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
- Carefully collect the supernatant, which contains the triglycerides.
- Use a commercial colorimetric assay kit to determine the triglyceride concentration in the supernatant, following the manufacturer's instructions. The results are typically normalized to the initial liver tissue weight.[4]

### **SREBP-1c Cleavage Assay**

This assay is used to assess the processing of the SREBP-1c precursor protein to its active nuclear form.

#### Materials:

- Cultured cells (e.g., HepG2) or liver tissue homogenates
- Cell lysis buffer



- Protein extraction reagents for nuclear and cytoplasmic fractions
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies against SREBP-1 (recognizing both precursor and mature forms)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescence detection reagents

#### Procedure:

- Treat cultured cells with the experimental compound (e.g., DGAT2 inhibitor) or use liver tissue from treated animals.
- Prepare cytoplasmic and nuclear protein extracts from the cells or tissue.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody that recognizes both the precursor (~125 kDa) and the cleaved, nuclear form (~68 kDa) of SREBP-1.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence substrate and imaging system.
- Quantify the band intensities to determine the ratio of the cleaved nuclear form to the precursor form of SREBP-1.

# Measurement of Endoplasmic Reticulum Phosphatidylethanolamine (PE)

This protocol describes the quantification of PE levels in isolated ER fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Materials:



- Isolated ER fractions from liver tissue or cultured cells
- Lipid extraction solvents (e.g., chloroform/methanol mixture)
- Internal standards for PE species
- LC-MS/MS system (e.g., Triple Quadrupole)

#### Procedure:

- Isolate the ER fraction from liver homogenates or cultured cells using differential centrifugation or a commercially available kit.
- Extract total lipids from the ER fraction using a method such as the Folch or Bligh-Dyer procedure.
- Add a known amount of an internal standard (a PE species not naturally abundant in the sample) to the lipid extract for accurate quantification.
- Analyze the lipid extract using an LC-MS/MS system. The liquid chromatography step separates the different phospholipid classes, and the tandem mass spectrometry allows for the specific detection and quantification of individual PE molecular species based on their mass-to-charge ratio and fragmentation patterns.[23][24][25]
- Quantify the endogenous PE species by comparing their peak areas to that of the internal standard.

# Visualizations of Key Pathways and Workflows DGAT2 Signaling Pathway in Hepatic Steatosis





Click to download full resolution via product page

Caption: DGAT2 signaling pathway in hepatic triglyceride synthesis and its regulation of SREBP-1c.

# **Experimental Workflow for Evaluating a DGAT2 Inhibitor** in a Mouse Model





### Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of a DGAT2 inhibitor in a mouse model of hepatic steatosis.



### **Conclusion and Future Directions**

Diacylglycerol acyltransferase 2 is a well-validated and highly promising therapeutic target for the treatment of hepatic steatosis. Its central role in triglyceride synthesis from endogenously produced fatty acids, coupled with its regulatory influence on the master lipogenic transcription factor SREBP-1c, provides a powerful, dual mechanism of action. Preclinical and clinical studies have consistently demonstrated that inhibition of DGAT2 leads to a significant reduction in liver fat.

Future research will likely focus on the long-term efficacy and safety of DGAT2 inhibitors, particularly in the context of MASH and liver fibrosis. Combination therapies, such as the coadministration of a DGAT2 inhibitor with an acetyl-CoA carboxylase (ACC) inhibitor, are also being actively explored to target multiple nodes within the lipogenic pathway for enhanced therapeutic benefit.[15][18] The continued investigation of DGAT2 and its associated signaling pathways will undoubtedly pave the way for novel and effective treatments for the growing global health burden of MASLD and MASH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 5. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 11. DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine | BioWorld [bioworld.com]
- 12. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publication: An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis [sciprofiles.com]
- 15. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 16. researchgate.net [researchgate.net]
- 17. bmjopen.bmj.com [bmjopen.bmj.com]
- 18. FDA grants Fast Track status for Pfizer's NASH combination therapy [pharmaceutical-technology.com]
- 19. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA) [clinicaltrials.stanford.edu]
- 20. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA) [stanfordhealthcare.org]
- 21. researchgate.net [researchgate.net]
- 22. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]



- 23. Phosphatidylethanolamine Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 24. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines -PMC [pmc.ncbi.nlm.nih.gov]
- 25. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Hepatic Steatosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613075#role-of-dgat2-in-hepatic-steatosis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com